Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

Catalog No.
S14237869
CAS No.
M.F
C5H3Cl2N3O2
M. Wt
208.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

Product Name

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

IUPAC Name

methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

Molecular Formula

C5H3Cl2N3O2

Molecular Weight

208.00 g/mol

InChI

InChI=1S/C5H3Cl2N3O2/c1-12-4(11)2-3(6)8-5(7)10-9-2/h1H3

InChI Key

ILGMUAPZWNFLMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=N1)Cl)Cl

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is an organic compound belonging to the triazine family, characterized by a six-membered ring structure containing three nitrogen atoms. Its chemical formula is C6H4Cl2N4O2C_6H_4Cl_2N_4O_2, and it features dichloro substituents at the 3 and 5 positions of the triazine ring, along with a carboxylate group at the 6 position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

Typical of triazine derivatives:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of a variety of derivatives.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, particularly when reacted with amines or other nucleophiles.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that compounds related to methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate exhibit significant biological activities. For example:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Antiparasitic Activity: Studies suggest potential efficacy against parasites such as Leishmania species, making these compounds candidates for further pharmacological development .

The biological activity of this compound and its derivatives is an area of active research, particularly in drug discovery.

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate can be synthesized through several methods:

  • From Dichloro Triazines: Starting from commercially available dichloro triazines, the carboxylate group can be introduced via esterification or direct carboxylation.
  • Cyclization Reactions: Utilizing appropriate precursors that contain both nitrogen and carbon sources can lead to the formation of the triazine ring through cyclization reactions.
  • Substitution Reactions: Chlorine atoms can be substituted with various nucleophiles to generate different functional groups on the triazine structure.

These methods allow for the production of methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate in a laboratory setting.

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate has several potential applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their biological activities against various pathogens.
  • Agricultural Chemicals: The compound may serve as an herbicide or pesticide due to its structural properties that inhibit specific biological pathways in pests.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other complex organic molecules.

The versatility of this compound makes it valuable in both medicinal chemistry and agricultural applications.

Interaction studies involving methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate typically focus on its reactivity with biological macromolecules:

  • Enzyme Inhibition: Research may investigate how this compound interacts with enzymes involved in metabolic pathways of microorganisms or plants.
  • Binding Affinity Studies: Understanding how well this compound binds to target proteins can provide insights into its mechanism of action and efficacy as a drug candidate.

Such studies are crucial for evaluating the potential therapeutic uses of this compound.

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate shares structural similarities with other triazine derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4,6-Dichloro-1,3,5-triazine-2-carboxylic AcidContains two chlorine atoms and a carboxylic acid groupDifferent ring structure (1,3,5 vs. 1,2,4)
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylateMethylthio group instead of dichlorosExhibits different biological activity
2-Amino-4-chloro-6-methylpyrimidin-5-carboxylic AcidPyrimidine base structureFocus on pyrimidines rather than triazines

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is unique due to its specific dichlorinated triazine structure combined with a carboxylate functionality that enhances its reactivity and potential biological activity compared to similar compounds.

Nucleophilic substitution reactions are foundational to modifying the triazine ring system. The electron-deficient nature of 1,2,4-triazines, exacerbated by electron-withdrawing chlorine substituents, facilitates displacement of halogens with nucleophiles such as alkoxides, amines, and organometallic reagents.

A seminal approach involves the use of Grignard reagents to introduce alkyl groups. For instance, methyl magnesium chloride reacts with 3,5,6-trichloro-1,2,4-triazine at temperatures between -15°C and 0°C in tetrahydrofuran or diethyl ether, selectively replacing one chlorine atom to yield 6-methyl-2,4-dichloro-1,3,5-triazine. Subsequent methoxylation using sodium hydroxide in methanol at 0–20°C further substitutes a second chlorine, producing 6-methyl-2,4-dimethoxy-1,3,5-triazine. This stepwise substitution ensures regioselectivity, with temperature and solvent polarity critically influencing reaction outcomes (Table 1).

Table 1: Reaction Conditions for Nucleophilic Substitution

StepReagentTemperature (°C)SolventProduct
1Methyl MgCl-15 to 0THF/Ether6-Methyl-2,4-dichloro-1,3,5-triazine
2NaOH in MeOH0–20Methanol6-Methyl-2,4-dimethoxy-1,3,5-triazine

Alternative strategies exploit the reactivity of cyanuric chloride derivatives. For example, 3,5-dichloro-1,2,4-triazine-6-carboxylic acid undergoes esterification with methanol in the presence of potassium carbonate, yielding the methyl ester. This method highlights the versatility of nucleophilic acyl substitution in introducing carboxylate functionalities.

Palladium-Catalyzed Cross-Coupling Approaches for Structural Diversification

Palladium-catalyzed cross-coupling reactions, though less documented for this specific triazine, offer potential routes for introducing aryl or heteroaryl groups. The chlorine atoms at positions 3 and 5 serve as leaving groups, enabling Suzuki-Miyaura couplings with boronic acids. For instance, coupling 3,5-dichloro-1,2,4-triazine-6-carboxylate with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base could theoretically yield biaryl derivatives. However, literature on such applications remains sparse, suggesting an area ripe for exploratory research.

The electron-deficient triazine ring may require tailored ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency. Reaction optimization, including solvent selection (e.g., DMF or toluene) and temperature control (80–120°C), would be critical to suppress side reactions such as homocoupling.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave irradiation significantly accelerates triazine functionalization by enhancing reaction kinetics and selectivity. A solvent-free protocol, adapted from fused triazine syntheses, involves irradiating a mixture of 3,5-dichloro-1,2,4-triazine-6-carboxylic acid and methanol with catalytic sulfuric acid at 100–150°C for 10–15 minutes. This method achieves near-quantitative esterification yields while minimizing decomposition pathways associated with prolonged heating.

Table 2: Microwave Parameters for Esterification

ParameterValue
Temperature120°C
Irradiation Time12 minutes
Power300 W
SolventSolvent-free

Comparative studies show microwave methods reduce reaction times from hours to minutes while improving purity profiles by reducing byproduct formation.

Solid-Phase Synthesis Techniques for Combinatorial Libraries

Solid-phase synthesis enables high-throughput generation of triazine derivatives by immobilizing intermediates on resin supports. While direct examples for methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate are absent in the literature, analogous strategies involve attaching trichlorotriazine to Wang resin via its carboxylic acid group. Sequential nucleophilic substitutions with diverse amines or alcohols, followed by cleavage from the resin, could yield a library of ester-functionalized triazines.

Critical challenges include optimizing resin compatibility and minimizing premature ester hydrolysis during deprotection steps. Automated systems employing split-and-pool methodologies may further enhance structural diversity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

206.9602317 g/mol

Monoisotopic Mass

206.9602317 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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